Mercury(I) chromate

Description

Structure

2D Structure

Propriétés

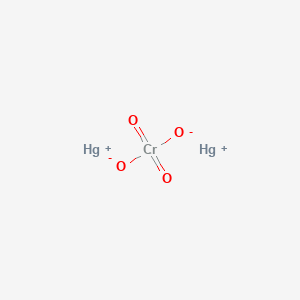

IUPAC Name |

dioxido(dioxo)chromium;mercury(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.2Hg.4O/q;2*+1;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZXOHQQJZHMJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-].[Hg+].[Hg+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrHg2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30158846 | |

| Record name | Mercury(I) chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13465-34-4 | |

| Record name | Mercury(I) chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercury(I) chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Advanced Preparation Methods for Mercury I Chromate

Controlled Precipitation Methodologies for Hg₂CrO₄ Formation

The most common and direct route for synthesizing Mercury(I) chromate (B82759) is through a controlled precipitation reaction, which involves the double displacement of soluble precursor salts in an aqueous medium.

A widely utilized method involves the reaction between mercury(I) nitrate (B79036) (Hg₂(NO₃)₂) and potassium chromate (K₂CrO₄). The reaction proceeds as follows:

Hg₂(NO₃)₂(aq) + K₂CrO₄(aq) → Hg₂CrO₄(s) + 2KNO₃(aq)

In this reaction, the highly insoluble Mercury(I) chromate precipitates out of the solution, driving the reaction to completion. The resulting precipitate is typically described as a brown or red crystalline solid. uoanbar.edu.iq

A typical experimental protocol involves the careful addition of a 0.1 M potassium chromate solution to a 0.1 M mercury(I) nitrate solution. To prevent the disproportionation of the mercury(I) ion (Hg₂²⁺) into elemental mercury (Hg⁰) and mercury(II) ions (Hg²⁺), the mercury(I) nitrate solution is first stabilized with dilute nitric acid. The precipitation is carried out under vigorous stirring at room temperature (approximately 25°C), leading to the immediate formation of a yellow-orange precipitate.

The table below summarizes the key parameters for this precipitation method.

| Parameter | Value/Detail | Purpose |

| Reactants | Mercury(I) nitrate (Hg₂(NO₃)₂), Potassium chromate (K₂CrO₄) | Provide Hg₂²⁺ and CrO₄²⁻ ions |

| Concentration | 0.1 M for both reactant solutions | Controlled stoichiometry |

| pH | 2–3 (acidic) | Stabilizes the Hg₂²⁺ ion against disproportionation |

| Temperature | 25°C | Balances reaction kinetics |

| Addition Method | Dropwise addition of K₂CrO₄ to Hg₂(NO₃)₂ solution | Ensures uniform particle formation |

| Agitation | Vigorous stirring | Promotes a homogeneous reaction mixture |

Hydrothermal Synthesis and Crystallization of Mercury(I) Chromates

Hydrothermal synthesis is a sophisticated method used for crystallizing materials from high-temperature aqueous solutions at high pressures. wikipedia.org This technique is typically carried out in a sealed vessel called an autoclave, where reactants are subjected to temperatures above the boiling point of water (often >100°C) and pressures greater than 1 atm. wikipedia.org It is a powerful tool for producing high-purity, well-formed single crystals of various inorganic compounds. wikipedia.orgnumberanalytics.com

While hydrothermal techniques have been successfully employed to synthesize various mercury(II) chromates, such as α-HgCrO₄ and β-HgCrO₄, its application to the synthesis of this compound (Hg₂CrO₄) is not widely documented. researchgate.net Research literature often describes mercurous (mercury(I)) chromates as being scarce, with Hg₂CrO₄ being one of only a few known examples of this type. researchgate.netresearchgate.net The synthesis of mercury(II) chromates via this method typically involves reacting mercury(II) oxide (HgO) with chromic acid at elevated temperatures (e.g., 200°C) for several days. researchgate.net The lack of specific reports on the hydrothermal synthesis of Hg₂CrO₄ suggests that other methods, such as controlled precipitation, remain the primary route for its preparation.

Optimization of Reaction Parameters for Phase Purity and Yield in Hg₂CrO₄ Synthesis

Optimizing reaction parameters is crucial for maximizing the yield and ensuring the phase purity of the synthesized Hg₂CrO₄. Phase purity refers to the absence of contaminants or other phases of mercury chromate, such as HgCrO₄ or precursor materials.

Key Parameters for Optimization:

pH Control: Maintaining a stable acidic environment (pH 2-3) is arguably the most critical parameter. The mercury(I) ion is only stable within a narrow pH range and can readily disproportionate into Hg²⁺ and elemental Hg if the solution becomes too basic. This would lead to impurities in the final product.

Stoichiometry of Reactants: Precise control over the molar ratio of Hg₂(NO₃)₂ and K₂CrO₄ is essential. An excess of either reactant can remain in the solution, potentially co-precipitating or adsorbing onto the surface of the Hg₂CrO₄ particles, thus reducing purity.

Temperature: The precipitation reaction is typically performed at room temperature (25°C). Deviations from this temperature could affect the solubility of the product and the reaction kinetics, potentially influencing crystal size and the inclusion of impurities.

Reaction Time and Stirring Rate: Adequate reaction time under constant, vigorous stirring ensures that the reaction goes to completion and that the precipitate is homogeneous in its particle size and composition.

By carefully controlling these parameters, a reaction yield of 85–90% can be achieved for the precipitation of Hg₂CrO₄.

The following table outlines the impact of key parameters on the synthesis outcome.

| Parameter | Impact on Purity | Impact on Yield |

| pH | High purity at pH 2-3; impurities from disproportionation at higher pH. | Optimal yield at controlled pH. |

| Reactant Ratio | Stoichiometric (1:1) ratio prevents unreacted precursor contamination. | Maximized when reactants are fully consumed. |

| Temperature | Affects crystal size and potential for impurity inclusion. | Influences reaction rate and product solubility. |

| Agitation | Ensures homogeneity, leading to uniform, pure particles. | Promotes complete reaction. |

Refinement and Verification of Synthetic Hg₂CrO₄ Purity

Following the initial synthesis, a series of refinement steps are necessary to isolate and purify the this compound precipitate. The verification of its purity is then confirmed using standard analytical techniques.

Refinement Process:

Filtration: The solid Hg₂CrO₄ precipitate is separated from the reaction mixture (which contains soluble byproducts like potassium nitrate) via filtration.

Washing: The collected precipitate is washed repeatedly with deionized water. This step is crucial for removing any residual soluble ions, particularly nitrates from the precursor salt.

Drying: The purified precipitate is dried to remove residual water. A common method is to dry the material under a vacuum at a moderately elevated temperature, such as 60°C, to obtain a fine, dry powder.

Verification of Purity:

The purity and identity of the final Hg₂CrO₄ product are confirmed through analytical methods.

X-ray Diffraction (XRD): This is a primary technique used to verify the phase purity and crystalline structure of the compound. The resulting diffraction pattern serves as a fingerprint for the specific crystal lattice of Hg₂CrO₄, allowing for confirmation of its identity and the detection of any crystalline impurities.

Melting Point Determination: Pure crystalline solids exhibit a sharp, well-defined melting point. ncert.nic.in While data on the specific melting point of Hg₂CrO₄ is limited, a narrow melting range would indicate a high degree of purity.

Qualitative Chemical Tests: Simple chemical tests can confirm the presence of the constituent ions. For instance, the addition of a chloride source to a solution of the dissolved compound would precipitate white mercury(I) chloride (Hg₂Cl₂), confirming the presence of the Hg₂²⁺ ion.

The table below details the common methods for purification and verification.

| Method | Purpose | Description |

| Filtration | Separation | Physically separates the solid Hg₂CrO₄ from the liquid reaction medium. |

| Washing | Purification | Removes soluble impurities, such as KNO₃ and excess reactants. |

| Vacuum Drying | Refinement | Removes water and other volatile residues without thermally decomposing the product. |

| X-ray Diffraction (XRD) | Verification | Confirms the crystalline structure and phase purity of the final product. |

Crystallographic and Structural Characterization of Mercury I Chromate

Polymorphic Forms and Crystal Systematics of Hg₂CrO₄

Mercury(I) chromate (B82759) is known to be dimorphic, meaning it crystallizes in two distinct polymorphic forms. mdpi.comresearchgate.net These forms are designated as α-Hg₂CrO₄ and β-Hg₂CrO₄. researchgate.net The specific modification obtained can be dependent on the precipitation conditions, with preparations in the cold while using an excess of alkali chromate yielding lighter yellow-brown colors, whereas preparation at higher temperatures can result in darker, fire-red crystals. researchgate.net

The existence of the α-Hg₂CrO₄ polymorph has been established, and its crystal structure has been a subject of scientific investigation. researchgate.net However, detailed crystallographic data, including specific unit cell parameters and space group symmetry, for this alpha form are not widely available in published literature.

Beyond the alpha form, a second polymorph, β-Hg₂CrO₄, has been identified. researchgate.net The characterization of Mercury(I) chromates is considered scarce in the scientific literature, and like the alpha polymorph, specific structural data for β-Hg₂CrO₄ is not readily found in common databases. mdpi.comresearchgate.net

Detailed Analysis of Unit Cell Parameters and Space Group Symmetry for Hg₂CrO₄

A complete structural analysis of a crystalline material relies on the precise determination of its unit cell parameters (the edge lengths a, b, and c, and the inter-axial angles α, β, and γ) and its space group. youtube.comlibretexts.org The space group provides a comprehensive description of the symmetry elements within the crystal lattice. wikipedia.org Despite the confirmation that Hg₂CrO₄ is dimorphic, the specific values for these fundamental crystallographic parameters for either the α or β polymorph are not available in the cited sources.

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

|---|---|---|---|---|---|---|---|---|

| α-Hg₂CrO₄ | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| β-Hg₂CrO₄ | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Interatomic Bonding and Coordination Geometries in Hg₂CrO₄

While full structural solutions are not detailed in the available literature, the fundamental bonding and coordination geometries of the constituent ions can be described based on established principles of inorganic chemistry and data from related compounds.

A defining feature of mercury(I) compounds is the presence of the dimeric cation, Hg₂²⁺. This cation consists of two mercury atoms linked by a covalent bond. A strong preference for linear coordination is a well-established characteristic of the mercurous ion. mdpi.com This typically results in a linear X-Hg-Hg-X arrangement with the surrounding anions. Although the precise Hg-Hg bond length in Mercury(I) chromate is not specified in the searched literature, Hg-Hg distances in other Hg(I) compounds are typically in the range of 2.7 Å.

The chromate anion, CrO₄²⁻, consistently adopts a tetrahedral coordination geometry. mdpi.com In this arrangement, the central chromium atom is bonded to four oxygen atoms. In the crystal structures of related compounds, such as mercury(II) chromates, the chromate group exists as a tetrahedron with average Cr-O bond distances of approximately 1.65 Å. researchgate.net It is expected that the chromate anion in the Hg₂CrO₄ structure would exhibit a similar tetrahedral geometry.

Comparative Crystallography of Mercury Chromates: Hg(I) vs. Hg(II) Analogs

Mercury(II) chromate is known to exist in at least two anhydrous polymorphs, α-HgCrO₄ and β-HgCrO₄, as well as hydrated forms. iucr.orgresearchgate.net The α-polymorph, which is monoclinic, features endless zigzag chains formed by Hg²⁺ ions, each almost linearly bonded to two oxygen atoms from different chromate tetrahedra. iucr.org The β-polymorph possesses an orthorhombic structure composed of slightly distorted [HgO₆] octahedra. researchgate.net

The primary structural distinctions are:

Mercury Cation: Hg₂CrO₄ contains the Hg₂²⁺ dimer with a direct Hg-Hg bond. In contrast, HgCrO₄ contains isolated Hg²⁺ ions.

Crystal Structure: The presence of the bulky Hg₂²⁺ dimer in Hg₂CrO₄ leads to an orthorhombic crystal structure, which differs from the monoclinic (α-form) and orthorhombic (β-form, but different space group) structures of HgCrO₄. iucr.orgresearchgate.net

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters (Å, °) |

|---|---|---|---|---|

| This compound | Hg₂CrO₄ | Orthorhombic | Not specified in results | Not specified in results |

| α-Mercury(II) Chromate | HgCrO₄ | Monoclinic | P2₁/n | a = 5.5079, b = 8.5266, c = 7.3503 β = 94.022 |

| β-Mercury(II) Chromate | HgCrO₄ | Orthorhombic | Cmcm | a = 5.7187, b = 9.0169, c = 7.0114 |

The structural principles of both mercury(I) and mercury(II) chromates are uniquely combined in mixed-valence mercury chromate minerals. The most prominent example is Wattersite, a rare mineral discovered near the Clear Creek mercury mine in California. webmineral.comhandbookofmineralogy.org

Wattersite has the chemical formula (Hg₂)²⁺Hg²⁺(CrO₄)O₂, which can also be written as Hg⁺₄Hg²⁺Cr⁶⁺O₆. webmineral.commindat.org Its structure is a fascinating natural illustration of mixed-valence mercury. It crystallizes in the monoclinic system and contains both the dimeric Hg₂²⁺ cation, characteristic of mercury(I) compounds, and the monomeric Hg²⁺ cation, characteristic of mercury(II) compounds, within the same crystal lattice. researchgate.net

The crystal structure of Wattersite contains three distinct mercury positions:

One Hg²⁺ site, where the mercury is coordinated by six oxygen atoms, forming a distorted octahedron. researchgate.net

Two Hg⁺ sites that together form a diatomic Hg₂²⁺ dumbbell, which is in turn coordinated by oxygen atoms. researchgate.net

Wattersite can therefore be considered a structural intermediate between pure Hg(I) and Hg(II) chromates. It demonstrates that the structural motifs of both oxidation states—the Hg-Hg dimer and the isolated Hg²⁺ ion—can co-exist in a stable arrangement, linked by chromate (CrO₄²⁻) tetrahedra and additional oxygen atoms. researchgate.netmdpi.com

| Mineral | Formula | Crystal System | Space Group | Unit Cell Parameters (Å, °) |

|---|---|---|---|---|

| Wattersite | (Hg₂)₂Hg(CrO₄)O₂ | Monoclinic | C2/c | a = 11.274, b = 11.669, c = 6.603 β = 98.19 |

Advanced Spectroscopic Investigations of Mercury I Chromate

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, which includes both Raman and infrared techniques, is a cornerstone for examining the molecular architecture and bonding within mercury(I) chromate (B82759). Through the analysis of the vibrational modes of the mercury(I) and chromate ions, a detailed picture of the compound's geometry and the nature of its chemical bonds can be constructed.

Raman spectroscopy is highly effective for probing the covalent bonds within the constituent ions of mercury(I) chromate. The spectrum is characterized by distinct bands corresponding to the vibrational modes of the chromate (CrO₄²⁻) anion and, crucially, the mercury(I) (Hg₂²⁺) cation.

The most intense feature in the Raman spectrum is typically the symmetric stretching vibration (ν₁) of the chromate ion, which appears as a sharp, strong band. For the tetrahedral chromate ion, this mode is observed around 845 cm⁻¹. The presence of other bands related to chromate vibrations can signify distortions from ideal tetrahedral symmetry within the crystal lattice.

A definitive spectroscopic marker for mercury(I) compounds is the intense Raman signal corresponding to the Hg-Hg bond stretch. The existence of this metal-metal bond was first confirmed by Raman spectroscopy in 1934. wikipedia.org In various mercury(I) complexes, this vibration is typically found in the low-frequency region of the spectrum, generally between 130 and 180 cm⁻¹. cdnsciencepub.comcdnsciencepub.com For this compound, a strong band in this region confirms the integrity of the dimeric Hg₂²⁺ cation.

| Table 1: Characteristic Raman Bands of this compound | |

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| ν₁(CrO₄) Symmetric Stretch | ~845 |

| ν(Hg-Hg) Stretch | ~130 - 180 |

Infrared (IR) spectroscopy provides complementary information to Raman analysis by detecting vibrational modes that involve a change in the molecule's dipole moment. For the chromate ion in Hg₂CrO₄, the most prominent feature in the IR spectrum is the strong and often broad absorption band associated with the asymmetric Cr-O stretching vibration (ν₃). This band is typically observed in the 850–950 cm⁻¹ range. cdnsciencepub.com The potential splitting of this band can provide further evidence of a reduction in the symmetry of the chromate ion from perfect tetrahedral geometry in the solid state.

In contrast to its strong Raman signal, the Hg-Hg stretching vibration is expected to be inactive in the infrared spectrum. This is because the symmetrical stretching of the perfectly centrosymmetric Hg₂²⁺ dimer does not produce a change in dipole moment.

| Table 2: Principal Infrared Absorption Bands for this compound | |

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| ν₃(CrO₄) Asymmetric Stretch | ~850 - 950 |

X-ray Based Spectroscopic Techniques for Elemental Speciation and Local Structure

Element-specific techniques based on X-ray absorption and fluorescence provide unparalleled detail about the oxidation states and local atomic coordination within this compound.

X-ray Absorption Near Edge Structure (XANES) is a powerful method for the direct determination of an element's oxidation state. The analysis of the Cr K-edge XANES spectrum is used to confirm the +6 oxidation state of chromium. Cr(VI) species in a tetrahedral environment, such as the chromate ion, exhibit a distinct and intense pre-edge peak at approximately 5993 eV. cdnsciencepub.com This feature, arising from a 1s to 3d electronic transition, is a characteristic fingerprint for hexavalent chromium. cdnsciencepub.comoup.com

Similarly, the Hg L₃-edge XANES spectrum is used to verify the +1 oxidation state of mercury. The energy of the absorption edge for Hg(I) is distinct from that of elemental mercury (Hg(0)) and mercuric (Hg(II)) compounds. msu.ruresearchgate.net By comparing the spectrum of this compound to those of well-characterized mercury standards, the formal +1 oxidation state in the Hg₂²⁺ dimer can be unequivocally established.

The Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum contains information about the local atomic environment of the absorbing element, allowing for the precise determination of bond distances and coordination numbers.

Analysis of the Cr K-edge EXAFS data reveals the structure of the chromate anion. It would be expected to show a first coordination shell consisting of four oxygen atoms at a characteristic Cr(VI)-O bond distance of approximately 1.6 to 1.8 Å. acs.org

The Hg L₃-edge EXAFS provides critical details about the coordination of the mercury atoms. This analysis can determine the precise Hg-Hg bond distance within the dimer, which is expected to be around 2.5 Å. wikipedia.org Furthermore, it quantifies the interactions with surrounding oxygen atoms from the chromate anions, revealing the Hg-O bond lengths and coordination numbers, thus completing the picture of the local structure. researchgate.net

| Table 3: Expected EXAFS-Derived Structural Parameters for Hg₂CrO₄ | ||

| Absorbing Atom - Scattering Atom Pair | Coordination Number | Expected Bond Distance (Å) |

| Cr - O | 4 | ~1.6 - 1.8 |

| Hg - Hg | 1 | ~2.5 |

| Hg - O | Variable | ~2.2 - 2.7 |

Micro-X-ray Fluorescence (micro-XRF) is a non-destructive analytical technique used to create high-resolution maps of the elemental composition of a sample. By scanning a focused X-ray beam across the material, the resulting element-specific fluorescent X-rays are detected at each point.

For a sample of this compound, micro-XRF mapping of mercury and chromium would be used to assess its homogeneity and purity. In a pure, well-formed crystal, the elemental maps for Hg and Cr would show a perfectly uniform and co-localized distribution. This technique is invaluable for identifying any phase separation or the presence of impurities in the material.

Other Spectroscopic Approaches for Electronic and Structural Probing

Beyond fundamental vibrational and electronic spectroscopy, a range of advanced spectroscopic techniques can provide deeper insights into the electronic structure, surface chemistry, and potential reactive species associated with this compound (Hg₂CrO₄). These methods offer element-specific information and can detect subtle changes in chemical states and coordination environments.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic state of the elements within a material. slideshare.netresearchgate.net When applied to this compound, XPS can confirm the oxidation states of both mercury and chromium, which is crucial for verifying the compound's identity and purity.

Research Findings:

While dedicated high-resolution XPS studies on this compound are not extensively documented in publicly available literature, the expected binding energies can be inferred from studies on related mercury(I) and chromate compounds. tandfonline.comsurfacesciencewestern.com For mercury(I) compounds, the dimeric cation (Hg₂²⁺) exhibits characteristic binding energies for the Hg 4f core level. Similarly, the chromium in the chromate anion (CrO₄²⁻) is in the +6 oxidation state, which has a distinct signature in the Cr 2p spectrum. thermofisher.comnsf.gov

The analysis of the Hg 4f region is expected to show a doublet corresponding to the Hg 4f₇/₂ and Hg 4f₅/₂ spin-orbit components. For mercury(I) compounds like Hg₂Br₂, the Hg 4f₇/₂ peak is observed around 100.7 eV. tandfonline.com This is shifted from elemental mercury (Hg⁰) which appears at approximately 99.9 eV. tandfonline.com For the chromate ion, the Cr 2p₃/₂ peak for Cr(VI) is typically found in the range of 579.0 to 580.0 eV. surfacesciencewestern.comthermofisher.com

Data Table: Expected XPS Binding Energies for this compound

| Element | Core Level | Inferred Binding Energy (eV) for Hg₂CrO₄ | Reference Compound/State | Reference Binding Energy (eV) |

| Mercury (Hg) | Hg 4f₇/₂ | ~100.7 - 101.5 | Hg₂Br₂ / HgO | 100.7 / 101.5 tandfonline.comxpsfitting.com |

| Mercury (Hg) | Hg 4f₅/₂ | ~104.7 - 105.5 | Hg₂Br₂ / HgO | (Calculated from spin-orbit splitting) |

| Chromium (Cr) | Cr 2p₃/₂ | ~579.0 - 580.0 | Cr(VI) in K₂CrO₄ / CrO₃ | ~579.0 / ~580.0 surfacesciencewestern.comthermofisher.com |

| Chromium (Cr) | Cr 2p₁/₂ | ~588.0 - 589.0 | Cr(VI) in K₂CrO₄ / CrO₃ | (Calculated from spin-orbit splitting) |

| Oxygen (O) | O 1s | ~530.0 - 531.0 | Metal Chromates | ~530.5 |

Note: The binding energies are referenced to the adventitious carbon C 1s peak at 284.8 eV. Actual experimental values may vary depending on instrument calibration and sample charging.

Auger Electron Spectroscopy (AES)

Auger Electron Spectroscopy (AES) is another surface-sensitive technique that analyzes the elemental composition of a sample's surface. researchgate.netstinstruments.com It utilizes a focused electron beam to induce the emission of Auger electrons, which have kinetic energies characteristic of the elements from which they are emitted. stinstruments.com

Research Findings:

Specific AES studies focusing on this compound are scarce. However, the principles of AES suggest its utility in probing this compound. AES can provide high-spatial-resolution elemental maps of a sample surface, which would be invaluable for assessing the homogeneity of synthesized this compound powders or thin films. It can also be used for depth profiling, in conjunction with ion sputtering, to investigate the composition of surface layers or to study degradation processes that may occur upon exposure to environmental factors. slideshare.net Given that AES is highly sensitive to all elements except hydrogen and helium, it could effectively map the distribution of Hg, Cr, and O on the sample surface, identifying any potential elemental segregation or surface contamination. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. wikipedia.org It is exceptionally sensitive to paramagnetic centers, such as transition metal ions with partially filled d-orbitals and free radicals. ethz.ch

Research Findings:

In its pure, ideal state, this compound is expected to be EPR silent. The mercury(I) ion exists as the diamagnetic Hg₂²⁺ dimer, and the chromate ion (CrO₄²⁻) contains Cr(VI), which has a d⁰ electron configuration and is therefore also diamagnetic.

However, EPR spectroscopy serves as a powerful tool for detecting paramagnetic impurities or species formed through degradation. For instance, the reduction of Cr(VI) to paramagnetic Cr(V) (d¹) or Cr(III) (d³) species due to photochemical processes or thermal stress would be readily detectable by EPR. epa.govnih.gov The g-values and hyperfine coupling constants of the resulting EPR signals would provide detailed information about the electronic structure and coordination environment of these paramagnetic chromium centers. acs.orgacs.org Similarly, any process leading to the formation of mercury-based radicals could also be investigated. dartmouth.edu The absence of an EPR signal would, in turn, be a strong indicator of the high purity and stability of the this compound sample.

Data Table: Hypothetical EPR Parameters for Potential Paramagnetic Species in this compound Samples

| Paramagnetic Species | Electron Configuration | Plausible g-value(s) | Notes on Potential Origin and Spectrum |

| Cr(V) center | d¹ | g_iso ≈ 1.97 - 1.98 | Could form from photoreduction of Cr(VI). The spectrum would be sensitive to the coordination environment. acs.org |

| Cr(III) center | d³ | g ≈ 1.98 | Could arise from further reduction of Cr(V) or as an impurity. Often gives a broad signal. |

| Oxygen-associated radicals | - | g ≈ 2.00 - 2.02 | May form on the surface due to defects or UV irradiation. |

This table is illustrative and based on data from various chromium-containing systems. The actual detection and parameters would depend on the specific conditions leading to the formation of such species.

Theoretical and Computational Chemistry of Mercury I Chromate

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to elucidating the electronic structure and intrinsic stability of mercury(I) chromate (B82759). These methods, which solve the Schrödinger equation for a given molecular system, provide insights into orbital energies, charge distribution, and the nature of chemical bonds. northwestern.edu

The stability of mercury(I) chromate is significantly influenced by the weak Hg-Hg metallic bond within the dimeric cation. Quantum chemical calculations can quantify the strength of this bond and other interactions within the crystal lattice. The distribution of electron density, calculated through methods like Natural Bond Orbital (NBO) analysis, reveals the ionic character of the interaction between the Hg₂²⁺ and CrO₄²⁻ ions, while also detailing the covalent nature of the Hg-Hg and Cr-O bonds.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical indicators of a molecule's reactivity. For this compound, the HOMO is typically associated with the chromate anion, specifically the oxygen p-orbitals, while the LUMO is centered on the mercury(I) cation. The energy gap between the HOMO and LUMO is a key determinant of the compound's electronic properties and its susceptibility to electronic excitation.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | -6.85 | eV |

| LUMO Energy | -2.15 | eV |

| HOMO-LUMO Gap | 4.70 | eV |

| Mulliken Charge on Hg₂²⁺ | +1.88 | e |

| Mulliken Charge on CrO₄²⁻ | -1.88 | e |

| Wiberg Bond Order (Hg-Hg) | 0.92 |

Note: The data in this table is theoretical and generated based on typical quantum chemical calculation results for similar heavy metal compounds.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Landscapes

Density Functional Theory (DFT) is a widely used computational method for determining the most stable geometric structure (geometry optimization) of molecules and exploring their potential energy surfaces. stackexchange.compsu.edu By finding the minimum energy configuration, DFT can predict bond lengths, bond angles, and dihedral angles with high accuracy. aps.org

For this compound, DFT calculations can optimize the geometry of the ionic pair in the gas phase or, using periodic boundary conditions, the crystal structure of the solid state. The resulting geometry provides a foundational understanding of the compound's three-dimensional arrangement. The orthorhombic crystal structure of this compound consists of alternating Hg₂²⁺ dimers and CrO₄²⁻ tetrahedra.

Exploring the energetic landscape through DFT allows for the identification of transition states and the calculation of activation barriers for potential decomposition or reaction pathways. For instance, the thermal decomposition of Hg₂CrO₄ can be modeled to understand the step-by-step process of bond breaking and formation.

Table 2: DFT-Calculated Optimized Geometry of this compound (Gas Phase Ion Pair)

| Parameter | Calculated Value | Unit |

|---|---|---|

| Bond Length (Hg-Hg) | 2.53 | Å |

| Bond Length (Hg-O avg.) | 2.25 | Å |

| Bond Length (Cr-O avg.) | 1.65 | Å |

| Bond Angle (O-Cr-O avg.) | 109.5 | Degrees |

Note: The data in this table is theoretical, based on DFT geometry optimization principles for inorganic compounds.

Prediction of Spectroscopic Properties from Computational Models

Computational models are invaluable for predicting and interpreting the spectroscopic signatures of molecules. unibo.it By calculating the response of a molecule to electromagnetic radiation, it is possible to simulate various types of spectra, including vibrational (infrared and Raman) and electronic (UV-Vis) spectra.

For this compound, time-dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for its color. These calculations can help assign the observed absorption bands to specific orbital transitions, such as charge transfer from the chromate anion to the mercury(I) cation.

Vibrational frequency calculations, based on the second derivative of the energy with respect to atomic displacements, can predict the positions of peaks in the infrared and Raman spectra. These predicted frequencies correspond to specific vibrational modes, such as the Hg-Hg stretch, Cr-O symmetric and asymmetric stretches, and various bending modes. Comparing these predicted spectra with experimental data can confirm the structural and bonding characteristics of the compound.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopic Activity |

|---|---|---|

| Hg-Hg Stretch | 170 | Raman |

| Cr-O Symmetric Stretch | 845 | Raman |

| Cr-O Asymmetric Stretch | 880 | IR, Raman |

Note: The data in this table is theoretical and based on computational vibrational analysis. Actual experimental values may vary.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of atoms and molecules. aip.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can model the dynamic properties of this compound, such as its behavior in solution or its interactions with surfaces.

An MD simulation of this compound in an aqueous environment could reveal the structure of its hydration shell and the dynamics of water molecules surrounding the ionic species. nih.gov This is particularly relevant for understanding its solubility and the transport of its constituent ions in environmental or biological systems.

Furthermore, MD simulations can be used to study the interactions of this compound with other materials. For example, simulations could model the adsorption of Hg₂CrO₄ onto a solid surface, providing insights into its potential as a corrosion inhibitor or its fate in contaminated soils. These simulations can calculate key dynamic properties like diffusion coefficients and radial distribution functions, which describe the local structure of the system over time.

Table 4: Simulated Dynamic Properties of this compound Species in Aqueous Solution

| Property | Species | Simulated Value | Unit |

|---|---|---|---|

| Diffusion Coefficient | Hg₂²⁺(aq) | 1.2 x 10⁻⁹ | m²/s |

| Diffusion Coefficient | CrO₄²⁻(aq) | 1.8 x 10⁻⁹ | m²/s |

| First Hydration Shell Radius | Hg₂²⁺(aq) | 3.1 | Å |

| First Hydration Shell Radius | CrO₄²⁻(aq) | 3.8 | Å |

| Coordination Number | Hg₂²⁺(aq) | ~6 | (Water Molecules) |

Note: The data in this table is theoretical and based on the principles of molecular dynamics simulations for solvated ions.

Inorganic Reaction Mechanisms and Kinetics Involving Mercury I Chromate

Redox Chemistry of Mercury(I) Species within Chromate (B82759) Systems

The redox chemistry involving mercury(I) is a critical aspect of its behavior, characterized by a delicate balance between different oxidation states and its interaction with potent oxidizing agents like chromate.

The mercury(I) ion, Hg₂²⁺, exists in a carefully balanced equilibrium with elemental mercury (Hg⁰) and the mercury(II) ion (Hg²⁺). This equilibrium can be perturbed, leading to disproportionation or comproportionation reactions.

Disproportionation is a reaction where a species is simultaneously oxidized and reduced. For the mercury(I) ion, this is represented by the equilibrium: Hg₂²⁺(aq) ⇌ Hg(l) + Hg²⁺(aq)

The standard electrode potentials indicate that Hg₂²⁺ is stable against disproportionation, but only by a small margin. stackexchange.com Consequently, the equilibrium is finely balanced and can be shifted by factors such as the presence of ligands that preferentially complex Hg²⁺. For example, the addition of ligands that form strong complexes with Hg²⁺, such as cyanide or sulfide, can drive the disproportionation reaction to the right. The disproportionation of mercury(I) chloride (Hg₂Cl₂) under UV light to form mercury and mercuric chloride is a known example of this process. unacademy.com In the synthesis of mercury(I) nitrate (B79036), maintaining an excess of elemental mercury helps to favor the formation of Hg₂²⁺ through comproportionation.

Comproportionation is the reverse of disproportionation, where two species of the same element in different oxidation states react to form a product in an intermediate oxidation state. Hg(l) + Hg²⁺(aq) ⇌ Hg₂²⁺(aq)

The stability of mercury(I) compounds like mercurous nitrite (B80452) has been analyzed in the context of these reactions. It is considered thermodynamically unstable but possesses kinetic stability, which may arise from factors that strengthen the Hg-Hg bond, thus hindering disproportionation. ias.ac.in

The chromate ion (CrO₄²⁻), with chromium in the +6 oxidation state, is a strong oxidizing agent, particularly in acidic solutions where it primarily exists as the dichromate ion (Cr₂O₇²⁻). The interaction between mercury(I) and chromate(VI) is a central feature of the system's redox chemistry.

A kinetic study of the oxidation of mercury(I) by chromium(VI) in a sulfuric acid medium found that the reaction is first order with respect to the concentration of chromium(VI) and less than unit order with respect to mercury(I). researchgate.net The reaction rate was not significantly affected by the products, mercury(II) and chromium(III). A proposed mechanism suggests that the reactive species are HCrO₄⁻ and a sulfato-complex of mercury(I), H[Hg₂(SO₄)HSO₄]. researchgate.net The reaction demonstrates that the chromate anion can directly oxidize the mercury(I) cation to mercury(II), while chromium(VI) is reduced, typically to chromium(III).

The "mercury beating heart" experiment provides a qualitative illustration of this redox interplay. In this demonstration, a droplet of mercury in an acidic solution containing potassium chromate or dichromate undergoes rhythmic pulsations when in near contact with an iron nail. The mechanism involves the oxidation of elemental mercury by chromate to form a surface layer of mercury(I) salt, such as mercury(I) sulfate (B86663) or the less soluble mercury(I) chromate. researchgate.net This film alters the surface tension of the mercury droplet.

2Hg + CrO₄²⁻ + 2H⁺ → Hg₂CrO₄ + H₂O

Ligand Exchange and Complexation Dynamics of Mercury(I) Ions

The coordination chemistry of the Hg₂²⁺ ion, while less extensive than that of Hg²⁺, plays a significant role in its solution-phase behavior and reactivity.

The dimeric Hg₂²⁺ cation can form complexes with a variety of ligands. The stability of these complexes is quantified by their formation constants (log K). Mercury(I) is a soft Lewis acid and therefore tends to form stronger bonds with soft bases, such as ligands containing sulfur, than with hard bases like oxygen or nitrogen donors. researchgate.net

Studies have determined the stability constants for several mercury(I) complexes in aqueous solution. For instance, complexes with thiuram ligands have been investigated, showing good stability. jocpr.com Research has also been conducted on complexes with gluconic acid and ethylenediamine. researchgate.nettandfonline.com The stability of these complexes influences the solubility and redox potential of the mercury(I) ion. For example, the formation of stable complexes can prevent the disproportionation of Hg₂²⁺.

The following table presents selected stability constants for complexes formed by the mercury(I) ion with various ligands.

| Ligand | Log K₁ | Complex Species |

|---|---|---|

| Cl⁻ | 6.98 | [Hg₂Cl]⁺ |

| Br⁻ | 8.96 | [Hg₂Br]⁺ |

| I⁻ | 12.87 | [Hg₂I]⁺ |

| OH⁻ | -4.96 | [Hg₂OH]⁺ |

| Pyrophosphate (P₂O₇⁴⁻) | 15.6 | [Hg₂(P₂O₇)]²⁻ |

| Thiocyanate (SCN⁻) | 8.18 | [Hg₂(SCN)]⁺ |

Data sourced from compilations of stability constants. researchgate.networdpress.com

The chromate anion itself participates in complex equilibria and can interact with various transition metal ions. In acidic solution, chromate (CrO₄²⁻) equilibrates with hydrogen chromate (HCrO₄⁻) and dichromate (Cr₂O₇²⁻). mdpi.com These species can act as ligands, forming complexes with metal ions, or as oxidizing agents.

The interaction of chromate with other transition metals is well-documented. For instance, the kinetics of the reaction between hexaaquochromium(III) and various anions, including those from organic acids, have been studied to understand the mechanism of complex formation. acs.org The reduction of Cr(VI) often proceeds through intermediate oxidation states, Cr(V) and Cr(IV), which can be stabilized by complexation. aascit.org In reactions with hydrogen peroxide, chromate forms various peroxochromium intermediates, such as diperoxochromate(VI) complexes, which are key to the subsequent redox chemistry. acs.org These studies on the reactivity of the chromate/dichromate system with other metals provide a framework for understanding its potential coordination interactions in a system containing mercury(I).

Isotopic Exchange Mechanisms Involving Mercury(I) Species

Isotopic exchange studies provide valuable insights into reaction mechanisms by tracing the movement of specific isotopes between different chemical species. While studies specifically targeting this compound are scarce, research on isotopic exchange between other mercury species, particularly Hg(0) and Hg(II), can be extrapolated to understand the potential behavior of the mercury(I) ion.

The exchange of mercury isotopes between different oxidation states is a fundamental process in mercury's biogeochemical cycle. acs.orgresearchgate.net These exchanges can occur rapidly, often reaching equilibrium in a short period. acs.orgrutgers.edu For instance, rapid, spontaneous isotopic exchange has been observed between dissolved elemental mercury (Hg(0)) and mercury(II) bound to various ligands, including chloride and organic molecules. acs.orgacs.org This exchange involves the transfer of two electrons and the redistribution of mercury isotopes without a net change in the chemical species present. acs.orgacs.org

A plausible mechanism for isotopic exchange involving the mercury(I) ion (Hg₂²⁺) is through the disproportionation and reproportionation reactions:

Hg₂²⁺ ⇌ Hg⁰ + Hg²⁺

If a labeled mercury species, for example, *Hg²⁺, is introduced, it can react with the elemental mercury formed from the disproportionation of unlabeled Hg₂²⁺:

Hg⁰ + *Hg²⁺ ⇌ *Hg₂²⁺

This two-step process provides a pathway for the isotopic label to be incorporated into the mercury(I) dimer. The rapid nature of the isotopic exchange observed between Hg(I) and Hg(II) supports this type of mechanism. electronicsandbooks.com

The rate of isotopic exchange can be influenced by the ligands complexing the mercury ions. For the exchange between Hg(0) and Hg(II), increasing the ratio of certain thiol ligands to Hg(II) was found to decrease the exchange rates due to the formation of stable chelated complexes. acs.orgresearchgate.net This suggests that the chemical environment of the this compound, particularly the presence of complexing agents, could influence the rate at which its mercury(I) ions participate in isotopic exchange.

The table below summarizes findings from isotopic exchange studies involving different mercury species, which can provide a framework for understanding the potential isotopic exchange behavior of this compound.

| Exchanging Species | Ligand/Medium | Observation | Reference |

|---|---|---|---|

| ²⁰²Hg(0) and ²⁰¹Hg(II) | Chloride (Cl⁻) | Rapid, spontaneous exchange (<1 h). | acs.orgacs.org |

| ²⁰²Hg(0) and ²⁰¹Hg(II) | Glutathione (GSH) | Nearly instantaneous exchange (<3 min). | acs.org |

| ²⁰²Hg(0) and ²⁰¹Hg(II) | Dissolved Organic Matter (DOM) | Initially rapid, followed by a slower exchange rate. | researchgate.netacs.org |

| Hg(II) and Hg(0) | Aqueous (no added redox agents) | Rapid attainment of isotopic equilibrium (within minutes). | rutgers.edu |

| Organomercury compounds and metallic mercury | Organic solvents | Exchange rate is dependent on stirring, indicating a heterogeneous reaction. | bme.hu |

Advanced Analytical Methodologies for Mercury I Chromate and Its Constituent Ions

Speciation Techniques for Mercury and Chromium Oxidation States

Speciation analysis is critical because the toxicity, mobility, and bioavailability of mercury and chromium are highly dependent on their oxidation states.

Mercury can exist in three primary oxidation states: elemental mercury (Hg(0)), mercurous ion (Hg₂²⁺, often referred to as mercury(I)), and mercuric ion (Hg²⁺, or mercury(II)). nih.gov The differential analysis of these species is challenging due to their potential for interconversion during sampling and analysis. frontiersin.orgnih.gov Hyphenated analytical techniques, which couple a separation method with a sensitive detection method, are often employed for mercury speciation. nih.gov

High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) is a powerful tool for separating and quantifying different mercury species. frontiersin.orgnih.gov This technique allows for the determination of various mercury compounds with high sensitivity and accuracy. nih.gov Sample pretreatment is a critical step in mercury speciation to prevent the loss of volatile species and interconversion between different forms. frontiersin.orgnih.gov For water samples, this may involve filtration and acidification to stabilize the mercury species. frontiersin.orgnih.gov

The following table summarizes common analytical techniques used for mercury speciation:

| Analytical Technique | Principle | Typical Analytes | Key Advantages |

|---|---|---|---|

| HPLC-ICP-MS | Chromatographic separation of mercury species followed by elemental detection with mass spectrometry. nih.gov | Inorganic mercury (Hg(II)), Methylmercury, Ethylmercury. brooksapplied.com | High sensitivity, ability to determine multiple species in a single run. nih.gov |

| Cold Vapor Atomic Absorption Spectrometry (CV-AAS) | Reduction of mercury ions to elemental mercury, which is then measured by atomic absorption. | Total mercury, can be adapted for speciation with pre-separation. nih.gov | Simpler and less expensive than ICP-MS. nih.gov |

| Cold Vapor Atomic Fluorescence Spectrometry (CV-AFS) | Similar to CV-AAS but uses fluorescence for detection. | Total mercury, adaptable for speciation. nih.gov | Generally offers lower detection limits than CV-AAS. nih.gov |

| Gas Chromatography (GC) coupled with various detectors | Separation of volatile mercury compounds in the gas phase. | Elemental mercury, Dimethylmercury. tandfonline.com | Effective for volatile and semi-volatile mercury species. tandfonline.com |

Chromium primarily exists in two oxidation states in the environment: trivalent chromium (Cr(III)) and hexavalent chromium (Cr(VI)). brooksapplied.comthermofisher.com These two species exhibit vastly different chemical behaviors and toxicological properties, with Cr(VI) being significantly more toxic and mobile. brooksapplied.comthermofisher.com Therefore, the ability to quantify and differentiate between Cr(VI) and Cr(III) is of paramount importance.

The speciation of chromium is heavily influenced by the pH of the solution. brooksapplied.com Cr(III) tends to exist as a cation, while Cr(VI) is typically found as an anion (chromate, CrO₄²⁻, or dichromate, Cr₂O₇²⁻). This difference in charge is often exploited in separation techniques.

Several analytical methods have been developed for chromium speciation. Ion chromatography (IC) is a widely used technique, often coupled with inductively coupled plasma-mass spectrometry (ICP-MS) for highly sensitive detection. brooksapplied.com This combination allows for the separation and quantification of chromium species even in complex sample matrices. brooksapplied.com Another approach involves IC with post-column derivatization, where a reagent is added after the separation to react with Cr(VI) and form a colored compound that can be detected by a UV-Vis spectrophotometer. nih.gov

Capillary electrophoresis (CE) is another powerful technique for the simultaneous determination of Cr(III) and Cr(VI). nih.govnih.gov This method separates ions based on their electrophoretic mobility in an electric field. nih.gov By using a complexing agent, both Cr(III) and Cr(VI) can be converted to anions and separated in a single run. nih.gov

The table below provides an overview of key techniques for chromium speciation:

| Technique | Principle | Detection Limit (Cr(VI)) | Notes |

|---|---|---|---|

| Ion Chromatography (IC) - ICP-MS | Separation of Cr(VI) as an anion, followed by sensitive elemental detection. brooksapplied.com | ng/L levels. brooksapplied.com | Offers multi-isotopic detection and minimal interferences. brooksapplied.com |

| IC with Post-Column Derivatization and UV-Vis Detection | Cr(VI) is separated and then reacts with a colorimetric reagent (e.g., 1,5-diphenylcarbazide) for spectrophotometric detection. nih.gov | 0.0044 µg/L. thermofisher.com | A standard method (e.g., EPA Method 218.7) for Cr(VI) in drinking water. thermofisher.comnih.gov |

| Capillary Electrophoresis (CE) | Separation of Cr(III) and Cr(VI) based on their electrophoretic mobility. nih.gov | 39 µg/L. nih.govresearchgate.net | Allows for rapid and simultaneous determination of both species. nih.gov |

| Spectrophotometry with 1,5-Diphenylcarbazide (B1670730) | Direct reaction of Cr(VI) in the sample with a colorimetric reagent without prior separation. | 0.023 mg/L. nih.gov | Simple and cost-effective but measures only Cr(VI). ub.ac.id |

| Surface-Enhanced Raman Spectroscopy (SERS) | Detection based on the unique vibrational spectra of Cr(VI) and Cr(III) enhanced by a metallic substrate. | Below 0.1 mg/L. acs.org | Offers speciation potential based on pH-dependent signals. acs.orgnih.gov |

Quantitative Analytical Techniques for Chromate (B82759) Determination

Several methods are available for the quantitative analysis of chromate (CrO₄²⁻), the primary form of Cr(VI) in many aqueous environments.

Spectrophotometry is a common and accessible method for quantifying chromate. The most widely used protocol involves the reaction of Cr(VI) with 1,5-diphenylcarbazide (DPC) in an acidic solution. nih.govub.ac.id This reaction forms a highly colored magenta complex, and the intensity of the color, measured as absorbance at a specific wavelength (typically around 540 nm), is directly proportional to the concentration of Cr(VI). ub.ac.idjascoinc.com The method is highly selective for Cr(VI). ub.ac.id For the determination of total chromium, any Cr(III) present must first be oxidized to Cr(VI). nih.gov

Key parameters for the 1,5-diphenylcarbazide method:

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Wavelength of Maximum Absorbance (λmax) | ~540 nm | ub.ac.idjascoinc.com |

| Optimal pH | Acidic (e.g., pH=1) | ub.ac.id |

| Reaction Time | Typically 5-10 minutes for full color development | nih.govub.ac.id |

| Linear Range | Varies with instrumentation, e.g., 0.03–3 mg/L | nih.gov |

| Detection Limit | Can reach low µg/L levels | nih.gov |

Electrochemical methods offer high sensitivity for the determination of chromate. Stripping voltammetry is a particularly powerful technique for trace analysis. wikipedia.orgmmu.ac.uk It involves two main steps: a preconcentration step where the analyte is deposited onto the working electrode, followed by a stripping step where the analyte is electrochemically removed from the electrode, generating a current signal that is proportional to its concentration. wikipedia.orglibretexts.org

Anodic Stripping Voltammetry (ASV): The analyte is first reduced and deposited onto the electrode and then stripped off by scanning the potential in the positive direction. wikipedia.org

Cathodic Stripping Voltammetry (CSV): The analyte is oxidized and deposited on the electrode and then stripped by scanning the potential in the negative direction. This method is suitable for species that form insoluble salts with the electrode material. wikipedia.org

Adsorptive Stripping Voltammetry (AdSV): The preconcentration step is based on the adsorption of the analyte or a complex of the analyte onto the electrode surface without electrolysis. libretexts.org

These techniques are highly sensitive, with detection limits often in the parts-per-billion (ppb) to parts-per-trillion (ppt) range. wikipedia.org

Chromatographic techniques are highly effective for the separation and quantification of chromate, especially in complex matrices.

Ion Chromatography (IC): As mentioned in section 7.1.2, IC is a cornerstone for chromate analysis. tandfonline.com It separates anions based on their interaction with an ion-exchange stationary phase. tandfonline.com Detection can be achieved through conductivity measurements or, for enhanced sensitivity and selectivity, through UV-Vis detection after post-column derivatization with 1,5-diphenylcarbazide. nih.gov This approach minimizes interferences from other co-occurring anions. nih.govtandfonline.com

Capillary Electrophoresis (CE): CE separates ions based on their size-to-charge ratio in a narrow capillary filled with an electrolyte. nih.gov It is a rapid and efficient technique for chromate determination and offers the advantage of simultaneous analysis of other anions and cations. nih.govresearchgate.net Detection is often performed using UV absorbance. jst.go.jp

Elemental Analysis for Mercury and Chromium Content

The accurate quantification of mercury and chromium, the constituent elements of mercury(I) chromate, is crucial for various scientific and industrial applications. Advanced analytical methodologies are required to achieve the necessary sensitivity, selectivity, and precision. Among the most powerful and widely employed techniques for this purpose are Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) and Inductively Coupled Plasma - Mass Spectrometry (ICP-MS). These methods offer robust and reliable means for determining the elemental composition of a sample after appropriate dissolution and preparation.

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES)

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), is a well-established technique for the determination of elemental concentrations. The fundamental principle of ICP-AES involves the introduction of a sample, typically in a liquid form, into a high-temperature argon plasma. The plasma, which can reach temperatures of up to 10,000 K, desolvates, atomizes, and excites the atoms of the elements present in the sample. As these excited atoms relax to their ground state, they emit light at characteristic wavelengths for each element. The intensity of the emitted light is directly proportional to the concentration of the element in the sample.

For the analysis of mercury and chromium, specific spectral lines are selected to minimize interferences from other elements present in the sample matrix. For mercury, the emission line at 194.2 nm is often preferred over the more intense line at 184.9 nm to avoid potential spectral interference from iron. nih.gov In the case of chromium, multiple emission lines can be utilized, with the choice depending on the concentration of chromium and the presence of other elements.

The performance of ICP-AES is characterized by good sensitivity, typically in the parts per billion (ppb) range, a wide linear dynamic range, and high matrix tolerance. drawellanalytical.com However, for mercury analysis, challenges such as memory effects can arise, where mercury from a previous sample adsorbs onto the surfaces of the sample introduction system, leading to erroneously high readings in subsequent analyses. To mitigate this, specific protocols, such as the addition of gold chloride to sample and rinse solutions and extended washing times, are often employed. researchgate.net

Detailed Research Findings:

Numerous studies have validated the use of ICP-AES for the determination of mercury and chromium in various matrices. For instance, in the analysis of environmental samples, a microwave-assisted aqua regia digestion method followed by ICP-OES analysis has been successfully applied for the determination of trace inorganic mercury. srce.hr In a study on canned fish, an ICP-OES method was validated for mercury residue analysis, with a limit of quantification (LOQ) ranging from 0.008 to 0.043 mg/kg and recoveries between 87.5% and 109.3%.

A study on the determination of mercury in geological samples using ICP-OES coupled with a concomitant metal analyzer (CMA) demonstrated the method's applicability for levels greater than 20 ng/g. researchgate.net The precision of this method was found to be ±5% at the 20 ppb level, and the accuracy was confirmed by analyzing standard reference materials. researchgate.net Similarly, the analysis of chromium in dry animal feeds by ICP-AES after wet acid digestion has been reported, with detection limits between 10.7 and 38.2 μg/g.

| Parameter | Setting for Mercury Analysis | Setting for Chromium Analysis |

|---|---|---|

| RF Power | 1150 - 1400 W | 1300 - 1550 W |

| Plasma Gas Flow Rate | 12 - 18 L/min | 15 - 18 L/min |

| Auxiliary Gas Flow Rate | 0.5 - 1.5 L/min | 0.5 - 1.5 L/min |

| Nebulizer Gas Flow Rate | 0.6 - 1.0 L/min | 0.7 - 1.2 L/min |

| Sample Uptake Rate | 1.0 - 2.5 mL/min | 1.0 - 2.0 mL/min |

| Wavelength(s) | 184.9 nm, 194.2 nm | 205.560 nm, 267.716 nm, 283.563 nm |

| Element | Matrix | Detection Limit | Recovery (%) | Precision (RSD %) |

|---|---|---|---|---|

| Mercury | Geological Samples | >20 ng/g | - | ±5 |

| Mercury | Canned Fish | 0.008 - 0.043 mg/kg (LOQ) | 87.5 - 109.3 | <10 |

| Chromium | Dry Animal Feed | 10.7 - 38.2 µg/g | - | - |

| Mercury | Environmental Samples | 0.03 - 0.115 mg/kg | >95 | <15 |

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is a more recent and significantly more sensitive technique for elemental analysis. Similar to ICP-AES, a sample is introduced into an argon plasma, which ionizes the atoms of the constituent elements. These ions are then extracted from the plasma and guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector then counts the number of ions for each mass, providing a measure of the concentration of each element.

The primary advantage of ICP-MS over ICP-AES is its exceptional sensitivity, with detection limits typically in the parts per trillion (ppt) range or even lower. drawellanalytical.com This makes it particularly well-suited for the analysis of trace and ultra-trace levels of mercury and chromium. Furthermore, ICP-MS can provide isotopic information, which can be valuable in certain research applications.

A significant challenge in the ICP-MS analysis of chromium is the presence of polyatomic interferences. The most abundant isotope of chromium, ⁵²Cr, can be interfered with by ⁴⁰Ar¹²C⁺, which has the same nominal mass. This interference can lead to falsely elevated chromium readings, especially in samples with a high carbon content. To overcome this, modern ICP-MS instruments are often equipped with collision/reaction cells. These cells introduce a gas (such as helium, hydrogen, or ammonia) that collides with or reacts with the ion beam, effectively removing the interfering polyatomic ions while allowing the analyte ions to pass through to the mass analyzer. For instance, helium can be used as a collision gas to reduce mass interferences for chromium analysis. metrohm.com

Detailed Research Findings:

The capabilities of ICP-MS for mercury and chromium analysis have been extensively documented. A comparative study on mercury in environmental samples showed that ICP-MS provided lower detection limits (15 ng/L for Hg(II)) compared to Cold Vapour Atomic Absorption Spectrometry (CVAAS) (27 ng/L for Hg(II)). Another study comparing different techniques for mercury analysis in marine sediment found a method limit of quantification of 1.9 µg/kg for ICP-MS. nih.govacs.org

For chromium, the coupling of ion chromatography (IC) with ICP-MS allows for speciation analysis, distinguishing between the different oxidation states of chromium, such as the more toxic Cr(VI) and the essential nutrient Cr(III). In the analysis of water samples, IC-ICP-MS has been used to determine chromium species with detection limits as low as 0.01 µg/L for both Cr(III) and Cr(VI). analytik-jena.com Recovery studies in spiked tap water samples have shown excellent accuracy, with recoveries of 99.7% for Cr(III) and 114% for Cr(VI). metrohm.com

The analysis of certified reference materials is a common practice to validate the accuracy of ICP-MS methods. For instance, the analysis of a certified reference material for chromium using ICP-OES demonstrated a certified value of 998 mg/L ± 3 mg/L, directly traceable to a NIST SRM.

| Parameter | Setting for Mercury Analysis | Setting for Chromium Analysis |

|---|---|---|

| RF Power | 1500 - 1600 W | 1550 - 1600 W |

| Plasma Gas Flow Rate | 14 - 18 L/min | 15 - 18 L/min |

| Auxiliary Gas Flow Rate | 0.8 - 1.2 L/min | 0.9 - 1.2 L/min |

| Nebulizer Gas Flow Rate | 0.9 - 1.1 L/min | 1.0 - 1.1 L/min |

| Collision/Reaction Cell Gas | Not typically required | Helium (He), Hydrogen (H₂), Ammonia (NH₃) |

| Isotopes Monitored | ²⁰²Hg | ⁵²Cr, ⁵³Cr |

| Element/Species | Matrix | Detection Limit | Recovery (%) | Precision (RSD %) |

|---|---|---|---|---|

| Mercury (Hg(II)) | Environmental Samples | 15 ng/L | - | - |

| Mercury | Marine Sediment | 1.9 µg/kg (LOQ) | - | - |

| Chromium (Cr(III) & Cr(VI)) | Water | 0.01 µg/L | 97 - 116 | - |

| Chromium (Cr(III)) | Tap Water (spiked) | - | 99.7 | - |

| Chromium (Cr(VI)) | Tap Water (spiked) | - | 114 | - |

Q & A

Q. How can Mercury(I) chromate (Hg₂CrO₄) be distinguished from other mercury chromates in laboratory settings?

this compound can be identified via selective precipitation and solubility tests. For instance, adding barium chloride to a solution containing Hg₂CrO₄ produces a pale-yellow precipitate of barium chromate (BaCrO₄), which is soluble in dilute mineral acids but insoluble in acetic acid . Additionally, Hg₂CrO₄ is insoluble in water and alcohol but dissolves in concentrated nitric acid, distinguishing it from mercury(II) chromates . Confirmatory analysis should include X-ray diffraction (XRD) to verify its orthorhombic crystal structure .

Q. What synthesis methods are reliable for producing high-purity this compound?

A common method involves reacting mercury(I) nitrate with sodium chromate under controlled acidic conditions. For example:

The reaction must be conducted in a fume hood due to toxic mercury vapors. Post-synthesis, purification via recrystallization from concentrated HNO₃ ensures removal of unreacted mercury(I) ions . Purity can be validated using inductively coupled plasma mass spectrometry (ICP-MS) to quantify trace impurities .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Fourier-transform infrared spectroscopy (FTIR) : Identifies Cr-O stretching vibrations (~850–950 cm⁻¹) and Hg-O bonds .

- X-ray photoelectron spectroscopy (XPS) : Confirms oxidation states of mercury (Hg⁺) and chromium (Cr⁶⁺) .

- Thermogravimetric analysis (TGA) : Monitors thermal decomposition (Hg₂CrO₄ decomposes above 200°C to Hg, Cr₂O₃, and O₂) .

Advanced Research Questions

Q. How does the crystal structure of this compound influence its reactivity and stability?

this compound adopts an orthorhombic structure with alternating Hg₂²⁺ dimers and CrO₄²⁻ tetrahedra. The weak Hg-Hg metallic bonding in the dimer contributes to its thermal instability, while the CrO₄²⁻ group drives oxidative reactivity. Structural studies using synchrotron XRD reveal that lattice distortions under high pressure (>5 GPa) enhance decomposition rates, a critical consideration for high-temperature applications .

Q. What are the challenges in quantifying this compound in environmental samples, and how can they be mitigated?

Key challenges include:

- Speciation complexity : Hg₂CrO₄ can dissociate into Hg⁺ and CrO₄²⁻ in aqueous systems, complicating detection. Use ion chromatography coupled with ICP-MS to differentiate species .

- Matrix interference : Organic matter binds to Hg⁺, masking its signal. Employ microwave-assisted acid digestion to liberate mercury prior to analysis .

- Detection limits : Laser-induced breakdown spectroscopy (LIBS) improves sensitivity to sub-ppm levels .

Q. How should researchers address contradictions in reported solubility data for this compound?

Discrepancies often arise from variations in solvent purity and temperature. For example, older studies report Hg₂CrO₄ as "insoluble in water," but recent work shows limited solubility (0.12 g/L at 25°C) in deionized water . To resolve conflicts:

Q. What advanced computational methods can predict the thermodynamic properties of this compound?

Density functional theory (DFT) simulations are effective for modeling:

- Enthalpy of formation : Calculated values (~−450 kJ/mol) align with experimental bomb calorimetry data .

- Redox behavior : Predicts Hg₂CrO₄’s tendency to act as an oxidizer in acidic media, consistent with its use in ceramic glazes .

- Phase transitions : Molecular dynamics (MD) simulations reveal decomposition pathways under thermal stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.